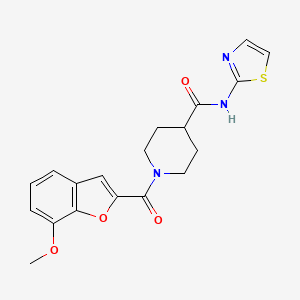![molecular formula C22H21FN6O B6447607 7-fluoro-2-methyl-3-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 2549011-59-6](/img/structure/B6447607.png)
7-fluoro-2-methyl-3-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-fluoro-2-methyl-3-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C22H21FN6O and its molecular weight is 404.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.17608748 g/mol and the complexity rating of the compound is 666. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is CDK2 . CDK2, or Cyclin-Dependent Kinase 2, is a protein that plays a crucial role in the regulation of the cell cycle . By inhibiting CDK2, the compound can potentially halt the progression of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition can lead to significant alterations in cell cycle progression
Biochemical Pathways
The compound’s inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in cells . By halting the cell cycle, the compound can prevent the proliferation of cells, including cancer cells . This makes it a potential candidate for cancer treatment .
Pharmacokinetics
It is mentioned that the compound’s degree of lipophilicity allows it to diffuse easily into cells , which could potentially impact its bioavailability.
Result of Action
The compound’s action results in significant alterations in cell cycle progression, as well as the induction of apoptosis within cells . These effects could be particularly beneficial in the context of cancer treatment, where the goal is often to stop the growth of cancer cells and induce their death .
Propiedades
IUPAC Name |
7-fluoro-2-methyl-3-[(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6O/c1-14-27-19-10-16(23)2-3-18(19)22(30)29(14)12-15-5-8-28(9-6-15)21-17-4-7-24-11-20(17)25-13-26-21/h2-4,7,10-11,13,15H,5-6,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFSLRHVSVZKNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C4=NC=NC5=C4C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6,7-dimethoxyquinazoline](/img/structure/B6447524.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6447538.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{thieno[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6447545.png)
![1-(4-phenylpiperazin-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6447547.png)
![1-(4-phenylpiperazin-1-yl)-2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6447551.png)
![3-({1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6447562.png)
![2-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6447570.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6447577.png)
![2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6447581.png)

![3-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B6447604.png)
![7-fluoro-4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline](/img/structure/B6447621.png)
![1-(4-phenylpiperazin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6447623.png)
![2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6447633.png)
